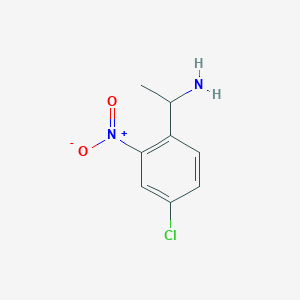
5-(4-(Methylthio)phenyl)isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Methylthio)phenyl)isoxazol-3-amine: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound features a phenyl ring substituted with a methylthio group at the para position and an amino group at the 3-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Methylthio)phenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes. For instance, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-(Methylthio)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-(Methylthio)phenyl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: Isoxazole derivatives are used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 5-(4-(Methylthio)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The isoxazole ring’s unique structure allows it to interact with various biological pathways, making it a versatile scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(2-Chlorophenyl)isoxazol-3-amine
- 4-Methyl-3-phenylisoxazol-5-amine
Comparison: 5-(4-(Methylthio)phenyl)isoxazol-3-amine is unique due to the presence of the methylthio group, which can influence its biological activity and chemical reactivity. Compared to other isoxazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Eigenschaften
Molekularformel |
C10H10N2OS |
|---|---|
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
5-(4-methylsulfanylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12) |
InChI-Schlüssel |
DWYLTKKBSAXBGX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)

